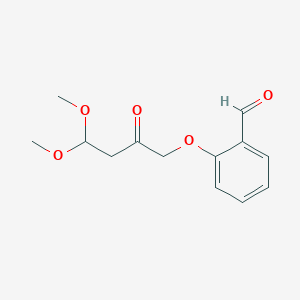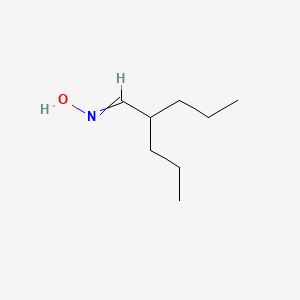![molecular formula C25H22N4O2 B14387852 N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea CAS No. 88421-14-1](/img/structure/B14387852.png)
N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea is a synthetic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea typically involves the condensation reaction of 2-(chloromethyl)-6-oxo-3-phenylpyridazine with N,N-diphenylurea in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also involve stringent quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a partial agonist of the dopamine D2 receptor and a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea involves its interaction with specific molecular targets and pathways. The compound acts as a partial agonist of the dopamine D2 receptor and a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. These interactions suggest that the compound may have advantages over traditional antipsychotics in terms of efficacy and side effect profile.
類似化合物との比較
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group in the ring.
5-Chloro-6-Phenylpyridazin-3(2H)-one: A pyridazinone derivative with antifungal activity.
Uniqueness
N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea is unique due to its specific structure and the presence of both pyridazine and urea moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
特性
CAS番号 |
88421-14-1 |
|---|---|
分子式 |
C25H22N4O2 |
分子量 |
410.5 g/mol |
IUPAC名 |
3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-1,1-diphenylurea |
InChI |
InChI=1S/C25H22N4O2/c30-24-17-16-23(20-10-4-1-5-11-20)27-28(24)19-18-26-25(31)29(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18-19H2,(H,26,31) |
InChIキー |
MFDKIONNQCLHDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
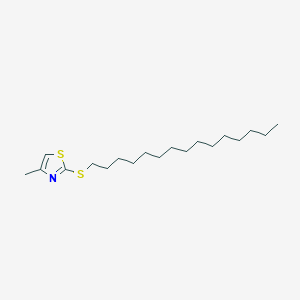
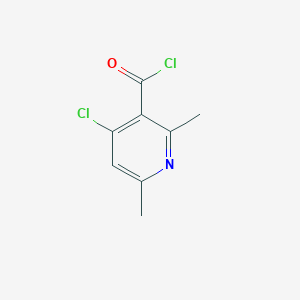
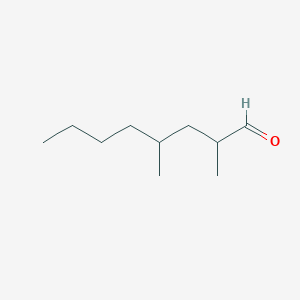


![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
